molecular formula C6H7BrN2 B12302510 4-Bromo-1-cyclopropyl-1H-imidazole

4-Bromo-1-cyclopropyl-1H-imidazole

Cat. No.: B12302510
M. Wt: 187.04 g/mol
InChI Key: WDWDZIBKBVMRBR-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopropyl-1H-imidazole is a heterocyclic compound that features a bromine atom and a cyclopropyl group attached to an imidazole ring Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

The synthesis of 4-Bromo-1-cyclopropyl-1H-imidazole can be achieved through several routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, making it versatile for different synthetic needs.

For industrial production, a scalable and cost-effective method involves the selective debromination of 1,2-dimethyl-1H-imidazole using isopropyl magnesium chloride . This method avoids the formation of regioisomers and ensures high yield and purity of the final product.

Chemical Reactions Analysis

4-Bromo-1-cyclopropyl-1H-imidazole undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide and potassium cyanide.

    Oxidation and Reduction: The imidazole ring can undergo oxidation and reduction reactions, often using reagents like hydrogen peroxide for oxidation and sodium borohydride for reduction.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 4-azido-1-cyclopropyl-1H-imidazole.

Mechanism of Action

The mechanism by which 4-Bromo-1-cyclopropyl-1H-imidazole exerts its effects is primarily through its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the bromine atom and cyclopropyl group can enhance the compound’s binding affinity to certain receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

4-Bromo-1-cyclopropyl-1H-imidazole can be compared with other imidazole derivatives, such as 4-Bromo-1,2-dimethyl-1H-imidazole and 4-Bromo-1-phenyl-1H-imidazole. While these compounds share the imidazole core, the presence of different substituents (e.g., cyclopropyl vs. phenyl) can significantly alter their chemical properties and biological activities .

Properties

IUPAC Name

4-bromo-1-cyclopropylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c7-6-3-9(4-8-6)5-1-2-5/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWDZIBKBVMRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=C(N=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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